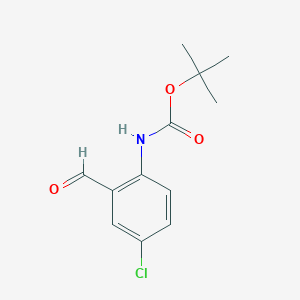

(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester

CAS No.: 260559-52-2

Cat. No.: VC2030559

Molecular Formula: C12H14ClNO3

Molecular Weight: 255.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 260559-52-2 |

|---|---|

| Molecular Formula | C12H14ClNO3 |

| Molecular Weight | 255.7 g/mol |

| IUPAC Name | tert-butyl N-(4-chloro-2-formylphenyl)carbamate |

| Standard InChI | InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) |

| Standard InChI Key | JWVMHZGCQHJZFQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C=O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C=O |

Introduction

Chemical Identity and Structure

Basic Information and Identifiers

tert-butyl N-(4-chloro-2-formylphenyl)carbamate is an organic compound with a molecular formula of C12H14ClNO3 and a molecular weight of 255.7 g/mol . This compound features several functional groups, including a tert-butyl group, a carbamate linkage, a chlorine substituent, and a formyl group, which contribute to its unique chemical properties and reactivity.

| Parameter | Information |

|---|---|

| CAS Number | 260559-52-2 |

| Molecular Formula | C12H14ClNO3 |

| Molecular Weight | 255.7 g/mol |

| IUPAC Name | tert-butyl N-(4-chloro-2-formylphenyl)carbamate |

| Common Synonyms | - (4-CHLORO-2-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER - Carbamic acid, (4-chloro-2-formylphenyl)-, 1,1-dimethylethyl ester (9CI) |

Structural Identifiers and Representation

The compound can be uniquely identified through various chemical notation systems that provide standardized representations of its structure :

| Structural Identifier | Value |

|---|---|

| InChI | InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) |

| InChIKey | JWVMHZGCQHJZFQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C=O |

Physical and Chemical Properties

Physical Characteristics

tert-butyl N-(4-chloro-2-formylphenyl)carbamate is a solid compound at room temperature with specific physical properties that are important for its handling, storage, and application in various chemical processes .

| Property | Value | Method |

|---|---|---|

| Physical State | Solid | Observed |

| Melting Point | 115 °C | Measured |

| Boiling Point | 315.1±32.0 °C | Predicted |

| Density | 1.265±0.06 g/cm³ | Predicted |

| pKa | 12.48±0.70 | Predicted |

Spectroscopic Properties

The compound's structure can be confirmed through various spectroscopic techniques, with data available in chemical databases. The spectral data serves as a fingerprint for identifying the compound and verifying its purity in laboratory settings .

Synthesis Methods

The synthesis of tert-butyl N-(4-chloro-2-formylphenyl)carbamate typically involves various strategic approaches in organic chemistry. While the specific methods may vary, several common synthetic routes have been documented:

Common Synthetic Approaches

The synthesis typically involves reactions between appropriate amine precursors and carbonyl sources under controlled conditions. Common methods include:

-

The use of specific catalysts like tetrabutylammonium bromide or phase-transfer catalysts to enhance reaction efficiency

-

Conducting reactions under mild conditions to prevent degradation of sensitive functional groups

-

Careful control of reaction parameters to optimize yields and purity

These synthetic strategies make the compound accessible for research applications and further chemical modifications.

Chemical Reactivity

Reaction Capabilities

tert-butyl N-(4-chloro-2-formylphenyl)carbamate demonstrates significant reactivity due to its multiple functional groups, making it valuable in diverse chemical transformations:

-

Nucleophilic Substitution Reactions: The chlorine atom at position 4 can undergo substitution with various nucleophiles

-

Condensation Reactions: The formyl group is particularly reactive in condensation reactions with amines and other nucleophiles

-

Carbamate Chemistry: The tert-butyloxycarbonyl (Boc) protecting group offers opportunities for selective deprotection and further functionalization

These reaction capabilities highlight the compound's versatility as a building block in complex molecular synthesis.

Applications in Research and Industry

Medicinal Chemistry Applications

tert-butyl N-(4-chloro-2-formylphenyl)carbamate plays a significant role in medicinal chemistry for several reasons:

-

Serves as a versatile intermediate in the synthesis of biologically active compounds

-

The carbamate functionality provides a protected amine that can be selectively deprotected in further synthesis steps

-

The formyl group offers a site for various modifications, including reductive amination, Wittig reactions, and aldol condensations

Organic Synthesis Applications

In organic synthesis, this compound functions as a valuable building block for more complex molecules due to its multiple reactive sites:

-

The presence of both electrophilic (formyl group) and nucleophilic centers makes it suitable for divergent synthesis

-

Can be incorporated into heterocyclic systems through cyclization reactions

-

Serves as a precursor for compounds with potential pharmaceutical applications

Enzyme Interaction Studies

The compound has also found applications in biochemical research, particularly in studies involving enzyme interactions:

-

Used as a probe in biochemical assays to study specific enzyme mechanisms

-

The formyl group can interact with amino acid residues in enzyme active sites

-

Studies on derivatives of similar compounds have shown significant biological activities, including interactions with dopamine receptors and G protein-coupled receptor kinases

| Hazard Category | Classification |

|---|---|

| Signal Word | Warning |

| GHS Pictogram | Exclamation Mark (GHS07) |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statement | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Proper laboratory safety protocols should be followed when working with this compound, including the use of appropriate personal protective equipment, adequate ventilation, and proper waste disposal procedures.

Comparative Analysis with Related Compounds

The structural features of tert-butyl N-(4-chloro-2-formylphenyl)carbamate can be compared with similar compounds to understand structure-activity relationships and chemical behavior patterns. Such comparisons provide valuable insights into how structural modifications affect reactivity, physical properties, and potential applications.

Notable related compounds include:

-

tert-butyl N-(4-fluoro-2-formylphenyl)carbamate (CAS: 844891-31-2): Differs by having a fluorine instead of chlorine at position 4

-

tert-butyl (4-chloro-2-formyl-5-methoxyphenyl)carbamate (CAS: 1632286-03-3): Contains an additional methoxy group at position 5

-

(2-amino-4-chlorophenyl)-carbamic acid tert-butyl ester (CAS: 579474-49-0): Contains an amino group instead of a formyl group

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume